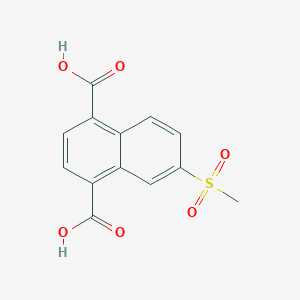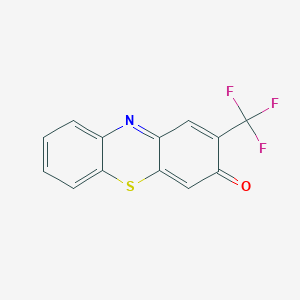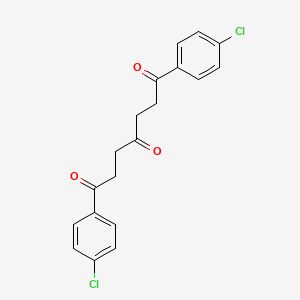
1,7-Bis(4-chlorophenyl)heptane-1,4,7-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Bis(4-chlorophenyl)heptane-1,4,7-trione is an organic compound characterized by its unique structure, which includes two 4-chlorophenyl groups attached to a heptane backbone with three ketone functionalities at positions 1, 4, and 7
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,7-Bis(4-chlorophenyl)heptane-1,4,7-trione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and acetone.
Condensation Reaction: A Claisen-Schmidt condensation reaction is employed to form the intermediate compound. This reaction involves the condensation of 4-chlorobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form 1,7-bis(4-chlorophenyl)heptane-1,4-dione.
Oxidation: The intermediate compound is then subjected to an oxidation reaction to introduce the third ketone functionality at position 7. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent extraction and recrystallization techniques are often employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions: 1,7-Bis(4-chlorophenyl)heptane-1,4,7-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1,7-Bis(4-chlorophenyl)heptane-1,4,7-trione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,7-Bis(4-chlorophenyl)heptane-1,4,7-trione involves its interaction with molecular targets and pathways. The compound’s ketone functionalities allow it to participate in various biochemical reactions, potentially inhibiting enzymes or interacting with cellular components. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1,7-Bis(4-hydroxyphenyl)heptane-1,4,7-trione: Similar structure but with hydroxy groups instead of chloro groups.
1,7-Bis(4-methoxyphenyl)heptane-1,4,7-trione: Contains methoxy groups instead of chloro groups.
1,7-Bis(4-nitrophenyl)heptane-1,4,7-trione: Contains nitro groups instead of chloro groups.
Uniqueness: 1,7-Bis(4-chlorophenyl)heptane-1,4,7-trione is unique due to the presence of chloro groups, which can influence its reactivity and biological activity. The chloro groups can enhance the compound’s lipophilicity and potentially improve its ability to interact with biological membranes or targets.
Properties
CAS No. |
62619-61-8 |
|---|---|
Molecular Formula |
C19H16Cl2O3 |
Molecular Weight |
363.2 g/mol |
IUPAC Name |
1,7-bis(4-chlorophenyl)heptane-1,4,7-trione |
InChI |
InChI=1S/C19H16Cl2O3/c20-15-5-1-13(2-6-15)18(23)11-9-17(22)10-12-19(24)14-3-7-16(21)8-4-14/h1-8H,9-12H2 |
InChI Key |
OQAWGLVKAPUDSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC(=O)CCC(=O)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



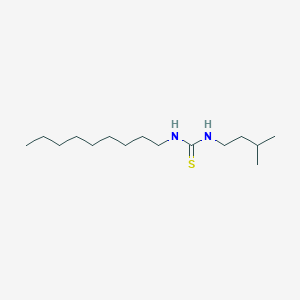
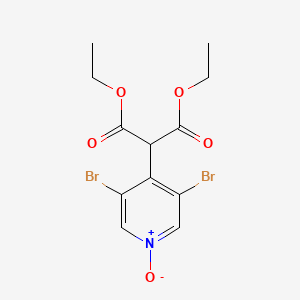
![N-[(1E)-1-(Dimethylamino)ethylidene]-2,2,2-trifluoroacetamide](/img/structure/B14513629.png)
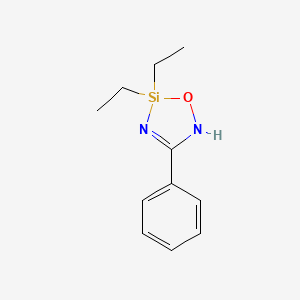



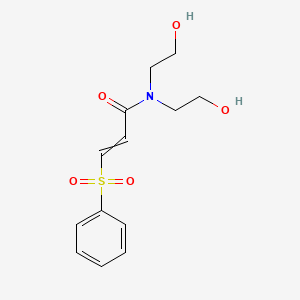
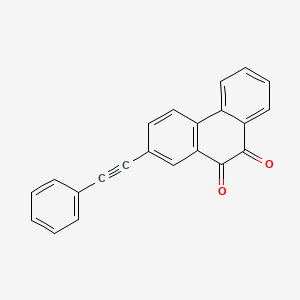
![4,4'-[Ethane-1,2-diylbis(methylazanediyl)]bis(4-oxobutanoic acid)](/img/structure/B14513665.png)
